(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Description
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 2-position and a piperidin-1-ylsulfonyl moiety at the 5-position. The boronic acid group (–B(OH)₂) enables covalent interactions with biological targets, particularly enzymes containing nucleophilic serine residues, such as β-lactamases and histone deacetylases (HDACs) . The piperidine sulfonyl group enhances solubility and may modulate steric and electronic properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
(2-methyl-5-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRVQFTOJXHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657428 | |
| Record name | [2-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-00-5 | |
| Record name | B-[2-Methyl-5-(1-piperidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Bromination of 2-Methylpyrimidine
- 2-methylpyrimidine is brominated at the 5-position using bromine in acetic acid under reflux conditions.
- 24 g of 2-methylpyrimidine is dissolved in 200 mL acetic acid.
- Bromine (50 g) is added dropwise, and the mixture is refluxed overnight.
- Post-reaction, water and ethyl acetate are used for extraction, yielding approximately 29 g of 5-bromo-2-methylpyrimidine.
- The bromination is regioselective at the 5-position due to electronic effects.
- This intermediate is crucial for subsequent nucleophilic substitutions.
Step 2: Introduction of Piperidine and Sulfonyl Groups
- Nucleophilic substitution of the brominated pyrimidine with a piperidine derivative, followed by sulfonylation.
- The brominated pyrimidine reacts with 2.5 M n-Butyllithium in THF at -78°C, generating a nucleophilic species.
- This intermediate reacts with N-benzylpiperidine ketone, forming a piperidinyl-linked intermediate.
- Subsequent reflux with hydrochloric acid and neutralization yields a tetrahydropyridine derivative.
- The sulfonyl group is introduced via sulfonyl chlorides or sulfonyl derivatives, attaching to the piperidine nitrogen.
Step 3: Formation of the Boronic Acid
- The final step involves the Suzuki-Miyaura coupling, where the boronic acid is synthesized from the corresponding boronate ester.
- The piperidinyl-pyrimidine intermediate is reacted with phenylboronic acid derivatives under palladium catalysis.
- Hydrolysis of the boronate ester yields the free boronic acid.
- The synthesis of boronic acids typically employs boronate esters, which are hydrolyzed under mild conditions to give the desired boronic acid.
Data Table Summarizing Key Reaction Conditions
| Step | Reaction | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Bromination | Bromine, acetic acid | Reflux overnight | 85% | Regioselective at 5-position |
| 2 | Nucleophilic substitution | n-Butyllithium, THF | -78°C to room temp | 70-80% | Forms piperidinyl intermediates |
| 3 | Boronic acid formation | Phenylboronic acid, Pd catalyst | Reflux, aqueous work-up | 85-90% | Hydrolysis yields free boronic acid |
Research Findings and Optimization Strategies
- Reactivity of Brominated Intermediates: Bromination at the 5-position of pyrimidines is facilitated by the electron-deficient nature of the heterocycle, allowing regioselective substitution with high yield.
- Coupling Efficiency: Suzuki-Miyaura coupling with phenylboronic acids is well-established, with catalytic systems optimized for high yield and minimal side reactions.
- Sulfonylation: The sulfonylation of amines or heterocycles requires careful control of reaction conditions to prevent over-sulfonylation or side reactions, often employing sulfonyl chlorides under basic conditions.
Notes on Practical Considerations
- Purity of Intermediates: Each step should be monitored via TLC and NMR to ensure reaction completion and purity.
- Reaction Conditions: Temperature, solvent choice, and stoichiometry are critical for maximizing yield and minimizing impurities.
- Handling Boronic Acids: Boronic acids are sensitive to oxidation; thus, inert atmosphere and proper storage are recommended.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bis(pinacolato)diboron, potassium carbonate, DMF, THF.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
Synthetic Chemistry
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid serves as an essential building block in synthetic organic chemistry. Its boronic acid functionality allows it to participate in cross-coupling reactions, particularly:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with organic halides or triflates, facilitating the formation of biaryl compounds. The compound's structure enhances its reactivity and selectivity in these processes .
Drug Discovery
The compound is utilized in pharmaceutical research for its potential as a lead compound in drug development. Its structural features allow for modifications that can lead to the discovery of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of piperidine-based boronic acids exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of similar compounds, indicating their potential use in treating conditions like Alzheimer’s disease .
Material Science
In material science, boronic acids are often employed in the synthesis of polymers and materials with specific properties:
- Smart Materials : The incorporation of this compound into polymer matrices can lead to the development of smart materials that respond to environmental stimuli .
Diagnostics
The compound's ability to form stable complexes with diols makes it useful in diagnostic applications:
- Biosensors : Boronic acids can be used in the design of biosensors for glucose monitoring and other biochemical assays due to their selective binding properties .
Mechanism of Action
The mechanism of action of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the phenyl ring or modifications to the sulfonamide-linked piperidine. Key examples include:
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704096-91-2) Structural Difference: Fluorine at the 2-position and a hydroxypiperidine group. The hydroxyl group improves hydrophilicity, which may enhance solubility but reduce membrane permeability .
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704121-45-8)
- Structural Difference : Fluorine at the 2-position, methyl at the 4-position, and a methylpiperazine sulfonyl group.
- Impact : The methylpiperazine introduces basicity, which could improve solubility in acidic environments (e.g., lysosomes). However, the methyl group at the 4-position may sterically hinder interactions with enzyme active sites .
Chiral α-amido-β-triazolylethaneboronic acids
- Structural Difference : Triazole ring replaces phenyl in boronic acid derivatives.
- Impact : Triazole acts as a bioisostere for phenyl, maintaining inhibitory potency (Ki = 0.004–0.008 µM against β-lactamases) while improving synthetic accessibility and cell penetration .
Physicochemical Properties
- Oxidation Stability: Piperidine sulfonyl derivatives are hypothesized to oxidize faster than phenyl boronic acid (t₁/₂ ~22 min) due to electron-withdrawing effects accelerating peroxide-mediated conversion to phenol .
Biological Activity
Overview
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative with the chemical formula C₁₂H₁₈BNO₄S. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enable it to participate in various biological activities, particularly in enzyme inhibition and drug development.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules, particularly proteins and saccharides. This property is essential for its role as an enzyme inhibitor. The boronic acid group can interact with the active sites of serine proteases and other enzymes, leading to inhibition of their activity. The sulfonamide moiety enhances solubility and bioavailability, making the compound suitable for therapeutic applications.
1. Enzyme Inhibition
Research indicates that boronic acids, including this compound, can inhibit proteases involved in various diseases. For example, studies have shown that they can effectively inhibit the activity of cysteine proteases, which are implicated in cancer progression and inflammation .
2. Anticancer Activity
This compound has been investigated for its potential in cancer therapy. It has been shown to enhance the efficacy of existing treatments like bortezomib in overcoming drug resistance in multiple myeloma . The compound’s mechanism involves targeting specific pathways associated with tumor growth and survival.
3. Antibacterial and Antiviral Properties
Preliminary studies suggest that this boronic acid derivative exhibits antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents . Its ability to disrupt protein function in pathogens could lead to novel therapeutic strategies.
Case Study 1: Combination Therapy in Cancer
A clinical study explored the combination of this compound with bortezomib for treating aggressive lymphomas. The study aimed to evaluate whether this combination could effectively overcome drug resistance associated with pro-apoptotic proteins. Results indicated improved patient responses compared to standard therapies .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound significantly inhibited the activity of cathepsin B, a cysteine protease linked to cancer metastasis. The compound showed a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent targeting proteolytic pathways .
Comparative Analysis
To understand the uniqueness of this compound compared to other boronic acids, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Boronic acid + piperidine sulfonamide | Enzyme inhibitor, anticancer |
| Phenylboronic Acid | Simple phenolic structure | Limited enzyme inhibition |
| 4-Methylphenylboronic Acid | Methyl substitution on phenolic ring | Moderate antibacterial |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Enzyme Binding Affinity : The compound exhibits high binding affinity for serine and cysteine proteases, suggesting its potential as a therapeutic agent in treating diseases mediated by these enzymes .
- Stability and Reactivity : Its oxidative stability allows it to maintain biological activity under physiological conditions, making it suitable for drug formulation .
- In Vivo Efficacy : Animal model studies have shown promising results in reducing tumor size when administered alongside traditional chemotherapy agents .
Q & A
Basic Research Questions
Q. What structural features of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid are critical for its reactivity in cross-coupling reactions?
- The aromatic boronic acid moiety enables participation in Suzuki-Miyaura and related cross-coupling reactions, while the piperidin-1-ylsulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the boron center. The 2-methyl group may reduce steric hindrance compared to bulkier substituents, facilitating transmetalation in catalytic cycles .
Q. What purification strategies are recommended to achieve high-purity this compound for synthetic applications?
- Chromatographic methods (e.g., flash column chromatography) with polar eluents (e.g., ethyl acetate/hexane gradients) are effective. Post-purification, validate purity via LC-MS/MS to detect trace impurities (e.g., unreacted precursors), adhering to ICH guidelines for sensitivity (LOD < 1 ppm) and linearity (R² > 0.99) .
Q. How can NMR spectroscopy characterize the structural integrity of this boronic acid?
- ¹H NMR should resolve signals for the methyl group (δ ~2.5 ppm), piperidinyl protons (δ ~1.5–3.0 ppm), and aromatic protons (δ ~7.0–8.0 ppm). ¹¹B NMR typically shows a peak near δ 28–32 ppm for boronic acids, while ¹⁹F NMR (if applicable) confirms sulfonyl group integrity .
Advanced Research Questions
Q. How does the piperidin-1-ylsulfonyl group influence substrate compatibility in palladium-catalyzed decarbonylation reactions?
- The sulfonyl group enhances oxidative addition rates to Pd(0) by polarizing the aromatic ring, as observed in analogous Pd-catalyzed nitrile cross-couplings. Substrates with electron-deficient boronic acids exhibit higher conversion rates, though steric effects from the 2-methyl group may require optimized ligand selection (e.g., bulky phosphines) .
Q. What experimental approaches quantify the oxidation stability of boronic ester derivatives of this compound?
- Monitor ester-to-phenol conversion under H₂O₂ exposure using ¹H NMR kinetics. Compare diol ligands (e.g., pinacol vs. neopentyl glycol) to assess hydrolysis-independent oxidation rates. Alizarin red S (ARS) affinity assays rank diol-boronic acid interactions, revealing correlations between ligand affinity and oxidation propensity .
Q. How can computational modeling predict mutagenic risks of trace impurities in this boronic acid?
- Use in silico tools (e.g., Derek Nexus) to evaluate structural alerts for mutagenicity (e.g., boronic acid motifs). Pair with LC-MS/MS validation to control impurities below 1 ppm, as demonstrated in pharmaceutical-grade boronic acid analysis .
Q. What methodologies enable integration of this compound into glucose-responsive hydrogels for drug delivery?
- Formulate hydrogels via copolymerization with acrylamide derivatives, leveraging boronic acid-polyol complexation. Adjust crosslinking density using competing polyols (e.g., sorbitol) to modulate glucose-triggered swelling. Validate responsiveness via in vitro release assays under varying glucose concentrations .
Q. How does the choice of diol ligand in boronic ester derivatives affect biological activity in cellular assays?
- Esters with fast oxidation rates (e.g., pinacol) enhance intracellular ROS-dependent drug release. Correlate clogP values (lipophilicity) and oxidation kinetics (t₁/₂ < 10 min) with cytotoxicity profiles in target cell lines (e.g., leukemia models) .
Methodological Notes
- Cross-Coupling Optimization : Prioritize Pd catalysts (e.g., Pd(dppf)Cl₂) for aryl boronic acids, and ensure anhydrous conditions to prevent protodeboronation .
- Oxidation Studies : Use biphasic systems (aqueous/organic) to isolate phenol products and minimize side reactions .
- Analytical Validation : For LC-MS/MS, employ negative-ion mode and HILIC columns to enhance boronic acid detection sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
